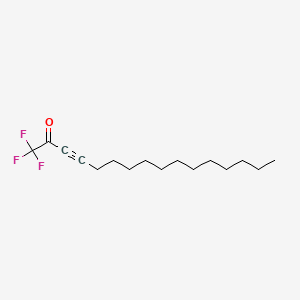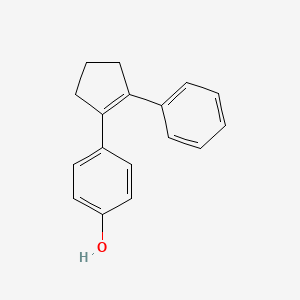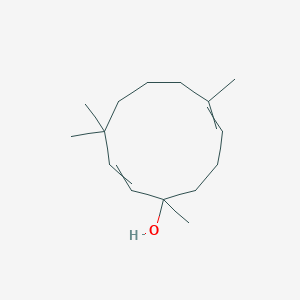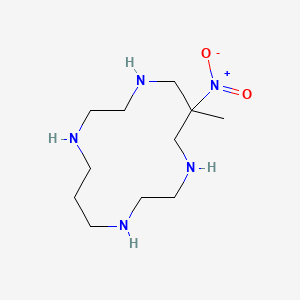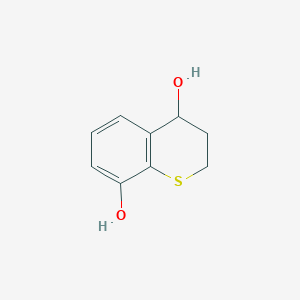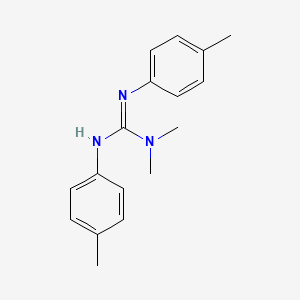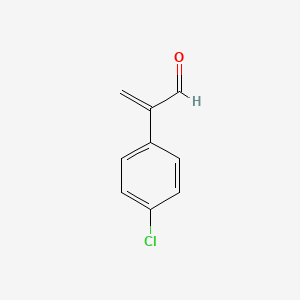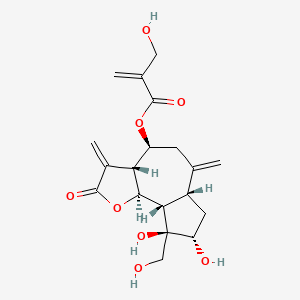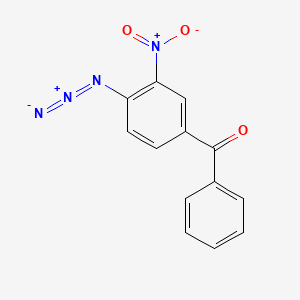
(4-Azido-3-nitrophenyl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Azido-3-nitrophenyl)(phenyl)methanone is an organic compound that features both azido and nitro functional groups attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Azido-3-nitrophenyl)(phenyl)methanone typically involves multi-step organic reactions. One common method includes the nitration of (phenyl)methanone to introduce the nitro group, followed by azidation to introduce the azido group. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often involving automated systems to handle the hazardous azido and nitro groups.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Azido-3-nitrophenyl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The azido group can participate in substitution reactions, often forming new bonds with other molecules.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols can react with the azido group under mild conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenylmethanone derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Azido-3-nitrophenyl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-Azido-3-nitrophenyl)(phenyl)methanone involves its ability to form reactive intermediates such as nitrenes upon photolysis or thermolysis. These intermediates can then interact with various molecular targets, leading to the formation of covalent bonds with biomolecules or other substrates. This property makes it useful in bioconjugation and surface modification applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Fluoro-3-nitrophenyl)azide
- (4-Chloro-3-nitrophenyl)(phenyl)methanone
- (3,4-Dihydroxy-2-nitrophenyl)(phenyl)methanone
Uniqueness
(4-Azido-3-nitrophenyl)(phenyl)methanone is unique due to the presence of both azido and nitro groups, which confer distinct reactivity and versatility in chemical synthesis and applications. Its ability to form reactive intermediates like nitrenes sets it apart from other similar compounds, making it particularly valuable in bioconjugation and materials science.
Eigenschaften
CAS-Nummer |
112253-16-4 |
|---|---|
Molekularformel |
C13H8N4O3 |
Molekulargewicht |
268.23 g/mol |
IUPAC-Name |
(4-azido-3-nitrophenyl)-phenylmethanone |
InChI |
InChI=1S/C13H8N4O3/c14-16-15-11-7-6-10(8-12(11)17(19)20)13(18)9-4-2-1-3-5-9/h1-8H |
InChI-Schlüssel |
ZCFMBBXOJCEBLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N=[N+]=[N-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



